6-chloro-4-(4-chlorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
CAS No.: 1251690-20-6
Cat. No.: VC11964806
Molecular Formula: C20H18Cl2N2O3S
Molecular Weight: 437.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251690-20-6 |
|---|---|
| Molecular Formula | C20H18Cl2N2O3S |
| Molecular Weight | 437.3 g/mol |
| IUPAC Name | [6-chloro-4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
| Standard InChI | InChI=1S/C20H18Cl2N2O3S/c21-14-4-7-16(8-5-14)24-13-19(20(25)23-10-2-1-3-11-23)28(26,27)18-9-6-15(22)12-17(18)24/h4-9,12-13H,1-3,10-11H2 |
| Standard InChI Key | HUROBJXZKZQAKQ-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)Cl |
| Canonical SMILES | C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)Cl |
Introduction
6-chloro-4-(4-chlorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound belonging to the benzothiazine derivative class. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The synthesis of such compounds typically involves multi-step organic reactions, requiring precise control over conditions like temperature, solvent, and reagents to optimize yield and purity.
Synthesis and Chemical Reactions
The synthesis of 6-chloro-4-(4-chlorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves complex organic reactions. Common strategies may include condensation reactions, cyclization, and substitution reactions. The choice of reagents, catalysts, and reaction conditions is critical for achieving high yields and purity.
Potential Applications
Benzothiazine derivatives, including this compound, have diverse biological activities. Potential applications may include:
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Pharmacological Uses: Given its structure, it may interact with specific biological targets, suggesting potential therapeutic applications.
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Research Studies: Further research is necessary to elucidate its pharmacodynamics and pharmacokinetics fully.
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